Methyl 6-(3-chloro-4-fluorophenyl)pyridine-2-carboxylate is a chemical compound with the CAS Number 1393442-53-9. It is classified as a pyridine derivative and features a carboxylate functional group. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as a lead compound in the development of pharmaceuticals due to its unique structural properties.
The compound is cataloged under various chemical databases, including ChemicalBook and PubChem, where it is identified by its molecular formula and molecular weight of 265.67 g/mol . It belongs to the broader class of heterocyclic compounds, specifically those containing a pyridine ring, which is known for its diverse biological activities.
The synthesis of methyl 6-(3-chloro-4-fluorophenyl)pyridine-2-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
These steps can be optimized for large-scale production using continuous flow reactors, ensuring consistent reaction conditions and high yields .
Methyl 6-(3-chloro-4-fluorophenyl)pyridine-2-carboxylate has a distinct molecular structure characterized by:
The compound's structural representation can be described by its canonical SMILES notation: COC(=O)C1=CC(=CN=C1C(=C(C=C2)Cl)F)C=C2
.
Methyl 6-(3-chloro-4-fluorophenyl)pyridine-2-carboxylate can participate in various chemical reactions, including:
These reactions are crucial for exploring the compound's potential as a pharmaceutical agent .
Methyl 6-(3-chloro-4-fluorophenyl)pyridine-2-carboxylate has potential applications in:
The versatility of this compound makes it a valuable asset in both academic research and industrial applications .
CAS No.: 85551-10-6
CAS No.: 2134602-45-0
CAS No.: 58-36-6
CAS No.:
CAS No.: 290308-51-9